molecular formula C12H15N B14721586 Valeronitrile, 4-methyl-2-phenyl- CAS No. 5558-31-6

Valeronitrile, 4-methyl-2-phenyl-

Katalognummer: B14721586
CAS-Nummer: 5558-31-6
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: IOECVHZGSYWTKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valeronitrile, 4-methyl-2-phenyl-, also known as 4-methyl-2-phenylpentanenitrile, is an organic compound with the molecular formula C12H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Valeronitrile, 4-methyl-2-phenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1-propanol with benzeneacetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Valeronitrile, 4-methyl-2-phenyl-, often involves large-scale chemical processes. These processes are designed to optimize the yield and minimize the production costs. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Valeronitrile, 4-methyl-2-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Valeronitrile, 4-methyl-2-phenyl-, has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Valeronitrile, 4-methyl-2-phenyl-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Valeronitrile, 4-methyl-2-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

5558-31-6

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

4-methyl-2-phenylpentanenitrile

InChI

InChI=1S/C12H15N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3

InChI-Schlüssel

IOECVHZGSYWTKT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C#N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.